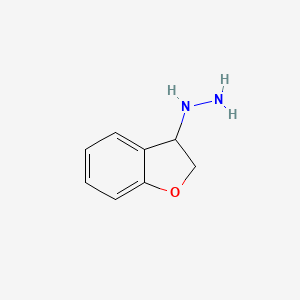![molecular formula C17H16N4O2S B2864712 2-(propan-2-yloxy)-N-[5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 1311619-10-9](/img/structure/B2864712.png)
2-(propan-2-yloxy)-N-[5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(propan-2-yloxy)-N-[5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl]benzamide” is a complex organic molecule. It contains a benzamide group, a thiadiazole group, and a pyridine group, all of which are common in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide group, a thiadiazole group, and a pyridine group. These groups could potentially form various intermolecular interactions, such as hydrogen bonding or pi-stacking .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzamide, thiadiazole, and pyridine groups. For example, the pyridine group could potentially act as a base or a nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyridine group could increase its basicity, while the presence of the benzamide group could increase its ability to form hydrogen bonds .Aplicaciones Científicas De Investigación
Synthesis and Cytotoxic Activity
The synthesis of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives and their oxidation to produce N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives is a notable application. These derivatives, upon coordination with copper(II) ion, form complexes that exhibit significant cytotoxicity against several human cancer cell lines, highlighting their potential in cancer research. The study demonstrates the importance of these compounds in developing new cancer therapies, especially given their significant activity against breast and prostate cancer cell lines (Adhami et al., 2014).
Insecticidal Assessment
Another research application of related compounds involves the synthesis and insecticidal assessment against the cotton leafworm, Spodoptera littoralis. This study underscores the potential agricultural benefits of thiadiazole compounds in pest control, contributing to the development of new, more effective insecticides (Fadda et al., 2017).
Vascular Endothelial Growth Factor Receptor-2 Inhibition
Substituted benzamides, including compounds with thiadiazole moieties, have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. These findings are crucial for the development of new therapeutic agents targeting VEGFR-2, with potential applications in treating cancers and other diseases characterized by abnormal angiogenesis (Borzilleri et al., 2006).
Antiulcer Agents
Compounds with thiadiazole and pyridine components have been synthesized as potential antiulcer agents. Although some did not display significant antisecretory activity, they demonstrated good cytoprotective properties, suggesting their usefulness in developing treatments for ulcers (Starrett et al., 1989).
Electrochromic Materials
The exploration of thiadiazolo[3,4-c]pyridine as an electron acceptor in donor-acceptor-type electrochromic polymers signifies another application area. These materials exhibit favorable redox activity, stability, and fast switching times, highlighting their potential in developing new electrochromic devices (Ming et al., 2015).
Mecanismo De Acción
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Pharmacokinetics
Its molecular weight (found to be 18123 g/mol ) suggests that it may have good bioavailability, as compounds with a molecular weight under 500 g/mol generally have better absorption and distribution profiles.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. Without specific information about the compound’s targets and mode of action, it’s difficult to predict how these factors might impact the compound’s activity .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-propan-2-yloxy-N-(5-pyridin-2-yl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-11(2)23-14-9-4-3-7-12(14)15(22)19-17-21-20-16(24-17)13-8-5-6-10-18-13/h3-11H,1-2H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIQIBLTZUSEPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C(=O)NC2=NN=C(S2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(propan-2-yloxy)-N-[5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl]benzamide | |
CAS RN |
1311619-10-9 |
Source


|
| Record name | 2-(propan-2-yloxy)-N-[5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl]benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



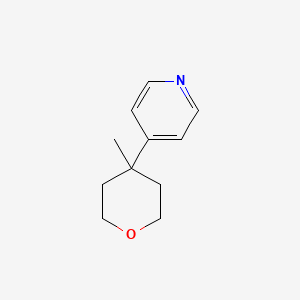


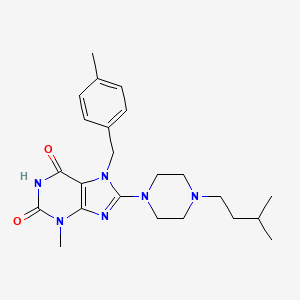

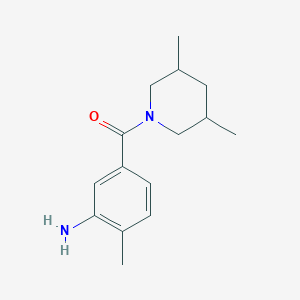

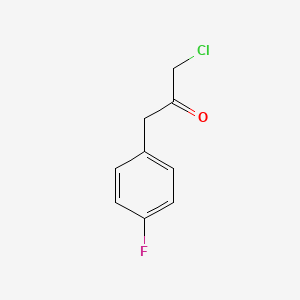
![benzo[c][1,2,5]thiadiazol-5-yl(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2864642.png)
![2-(5-(Benzo[d]thiazol-2-yl)thiophene-2-carboxamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2864645.png)
![4-[(4,5-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]-2-hydroxybenzoic acid](/img/structure/B2864648.png)
